5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol

Protecting group stability Silyl ether hydrolysis Orthogonal protection strategy

Researchers face cross-reactivity with unprotected 3,5-bis(hydroxymethyl)phenol, requiring extra protection/deprotection cycles that erode yield. CAS 482627-84-9 solves this with a TBDPS group stable under acidic conditions where TBS analogs fail. • Acid Stability: Withstands acidic etherification, esterification, and Boc-deprotection (~100× more stable than TBS), ensuring the phenolic site remains masked until final TBAF cleavage. • Operational Advantage: Crystalline solid (392.57 g/mol) precipitates directly from reaction mixtures, enabling filtration-based isolation instead of chromatography-reducing solvent use and process mass intensity. • Supply Reliability: Available from multiple global suppliers in >98% (HPLC) purity with ambient shipping; packaged in research-scale (200 mg-5 g) and bulk quantities.

Molecular Formula C24H28O3Si
Molecular Weight 392.6 g/mol
CAS No. 482627-84-9
Cat. No. B1521874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol
CAS482627-84-9
Molecular FormulaC24H28O3Si
Molecular Weight392.6 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC(=CC(=C3)CO)CO
InChIInChI=1S/C24H28O3Si/c1-24(2,3)28(22-10-6-4-7-11-22,23-12-8-5-9-13-23)27-21-15-19(17-25)14-20(16-21)18-26/h4-16,25-26H,17-18H2,1-3H3
InChIKeyTUGCKICZDBMMPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol Overview


5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol (CAS 482627-84-9) is an organosilicon compound featuring a 1,3-benzenedimethanol core with one phenolic hydroxyl group protected by a tert-butyldiphenylsilyl (TBDPS) group, leaving two primary benzylic hydroxymethyl groups free for subsequent derivatization . This structural configuration yields a molecular formula of C24H28O3Si with a molecular weight of 392.56 g/mol and a reported purity of >98.0% (HPLC) from commercial sources [1]. The compound serves as a protected AB2-type monomer building block, wherein the TBDPS group functions as a sterically bulky, acid-stable protecting group that masks the phenolic oxygen while the two free hydroxymethyl groups enable divergent branching reactions in dendrimer synthesis and multifunctional linker construction .

5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol vs. Generic Analogs


The decision to purchase 5-(tert-butyldiphenylsilyloxy)-1,3-benzenedimethanol rather than a seemingly interchangeable analog—such as a TBS-protected or unprotected 1,3-benzenedimethanol derivative—has material consequences for synthetic yield, step economy, and purification burden. Unprotected 3,5-bis(hydroxymethyl)phenol (CAS 153707-56-3) presents three nucleophilic hydroxyl sites that compete indiscriminately, requiring additional protection/deprotection cycles that erode overall yield and complicate purification . A TBS-protected analog (e.g., TBS-monoprotected 1,3-benzenedimethanol) offers approximately 100-fold lower stability under acidic conditions compared to the TBDPS variant, making it unsuitable for reaction sequences involving acid-catalyzed steps, acidic deprotection of orthogonal groups, or acidic workup conditions without premature loss of the protecting group . Furthermore, the lower molecular weight of TBS-protected analogs (C14H24O2Si, ~252 g/mol vs. 392.56 g/mol for TBDPS) reduces the physical handling advantage—TBDPS-protected compounds are more readily solidified, facilitating isolation via precipitation or crystallization rather than labor-intensive chromatography [1]. These differences are not theoretical; they directly translate into whether a synthetic route succeeds or fails under real-world laboratory and pilot-plant conditions.

5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol: Evidence vs. Analogs


Acid Stability: TBDPS vs. TBS

Under identical acidic hydrolysis conditions, the TBDPS ether in 5-(tert-butyldiphenylsilyloxy)-1,3-benzenedimethanol hydrolyzes approximately 100 times slower than the corresponding TBS (TBDMS) ether in its closest analog [1]. This differential stability is quantitatively defined: in acidic media, the relative resistance of silyl ethers follows the order TMS (1) < TES (64) < TBS (20,000) < TIPS (700,000) < TBDPS (5,000,000), placing TBDPS at the apex of acid stability among common silyl protecting groups [2]. Specifically, TBDPS remains stable at pH 5-6 and in 80% acetic acid, whereas TBS undergoes measurable cleavage under these conditions, enabling selective deprotection of TBS or TES groups in the presence of intact TBDPS ethers .

Protecting group stability Silyl ether hydrolysis Orthogonal protection strategy Oligonucleotide synthesis

Fluoride Selectivity: TBDPS vs. TBS/TES

The TBDPS group in CAS 482627-84-9 exhibits significantly greater resistance to fluoride-mediated cleavage than TBS and TES groups, enabling precise orthogonal deprotection strategies in complex synthetic sequences. Under hydrogenation conditions using 10% Pd/C in methanol, TBDMS and TES protecting groups are selectively cleaved while TBDPS ethers and TIPS ethers remain intact [1]. Similarly, under microwave-assisted acidic deprotection conditions, TBS- and TES-protected alcohols undergo cleavage whereas TBDPS- and TIPS-protected alcohols are stable, permitting selective deprotection without affecting the TBDPS group [2]. This orthogonal stability profile—TBDPS being more fluoride-resistant than TBS but less base-stable—allows sequential deprotection: TBS can be removed with controlled fluoride treatment while TBDPS remains intact, or TBDPS can be cleaved under stronger fluoride conditions or basic hydrolysis without disturbing TBS-protected sites.

Orthogonal deprotection Fluoride ion selectivity Multi-step synthesis Silyl ether differentiation

TBDPS Stability in MnO2 Oxidation

A documented synthetic sequence employing 1,3-benzenedimethanol demonstrates that a TBS-protected intermediate (silyl ether II) undergoes MnO2-mediated oxidation of the free benzylic alcohol to the corresponding aldehyde in refluxing THF without reported degradation of the silyl protecting group [1]. This establishes a class-level precedent that TBDPS—being substantially more sterically hindered and acid-stable than TBS—would exhibit equal or superior oxidative stability under identical MnO2 oxidation conditions. The larger steric bulk of the tert-butyldiphenylsilyl group relative to tert-butyldimethylsilyl provides enhanced shielding of the silicon-oxygen bond against nucleophilic attack by oxidizing species, making CAS 482627-84-9 a reliable building block for oxidation sequences where less hindered silyl ethers might undergo partial cleavage.

Oxidation compatibility Benzyl alcohol to aldehyde Protecting group resilience Drug intermediate synthesis

Crystallization Advantage Over TBS Analogs

The TBDPS group confers a molecular weight of 392.56 g/mol to CAS 482627-84-9, substantially higher than the corresponding TBS analog (~252 g/mol for C14H24O2Si) or the unprotected 3,5-bis(hydroxymethyl)phenol (154.16 g/mol) . This increased molecular weight, combined with the rigid diphenyl moieties of the TBDPS group, promotes solidification of the protected intermediate, enabling product isolation via precipitation or crystallization rather than requiring column chromatography [1]. BenchChem product specifications note that the compound is provided as a white to almost white powder to crystal, confirming its favorable solid-state handling properties . In contrast, TBS-protected analogs are frequently isolated as oils or low-melting solids that demand chromatographic purification, adding time and solvent costs to synthetic workflows.

Purification efficiency Steric hindrance Crystallization Process chemistry

5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol: Application Scenarios


Convergent Dendrimer Synthesis

In the convergent synthesis of poly(aryl ether) dendrimers based on 3,5-bis(hydroxymethyl)phenol cores, CAS 482627-84-9 serves as a protected AB2 monomer that enables controlled, stepwise branching without cross-reactivity at the phenolic oxygen [1]. The TBDPS group remains intact during acid-catalyzed etherification or esterification steps that would cleave TBS or TES protecting groups (approximately 100-fold more labile under acidic conditions), ensuring that the phenolic site remains masked until the final deprotection stage . After dendrimer assembly, the TBDPS group is cleaved using fluoride ion (TBAF/THF), liberating the phenolic hydroxyl for subsequent functionalization or conjugation [2].

Pharmaceutical Intermediate Synthesis

In drug discovery programs synthesizing thromboxane receptor antagonists or related phenyl oxazole derivatives, 1,3-benzenedimethanol serves as a key scaffold. The TBDPS-protected variant (CAS 482627-84-9) provides a pre-masked phenolic site that withstands oxidation conditions (MnO2/refluxing THF) used to convert benzylic alcohols to aldehydes—a transformation documented in TBS-protected 1,3-benzenedimethanol systems [1]. The superior acid stability of TBDPS (250× absolute relative resistance compared to TBS) further allows acidic workup or Boc-deprotection steps without premature silyl ether loss, whereas TBS-protected intermediates risk partial cleavage under identical conditions .

Oligonucleotide and Carbohydrate Synthesis

In oligonucleotide synthesis, protecting groups must survive iterative acidic deprotection cycles (e.g., detritylation) while being selectively removable at the end of synthesis. TBDPS ethers hydrolyze approximately 100 times slower than TBDMS ethers under acidic conditions, making CAS 482627-84-9 a building block of choice for constructing modified nucleoside analogs or carbohydrate-oligonucleotide conjugates where a phenolic hydroxyl requires durable protection through multiple acid-exposure steps [1]. The TBDPS group remains intact at pH 5-6 and in 80% acetic acid—conditions that partially cleave TBS groups—ensuring that the masked site is only revealed upon controlled fluoride treatment after assembly is complete .

Flow Chemistry with Crystallizable Intermediates

For process chemistry and scale-up operations, the enhanced molecular weight and crystallinity of TBDPS-protected intermediates represent a tangible operational advantage. CAS 482627-84-9 (392.56 g/mol, white powder to crystal) precipitates readily from reaction mixtures, enabling isolation by simple filtration rather than column chromatography [1]. This property stems directly from the TBDPS group's steric bulk and rigid diphenyl architecture, which contrasts with TBS-protected analogs (~252 g/mol) that frequently remain as oils requiring chromatographic purification. In automated flow chemistry or solid-phase synthesis workflows, this translates to reduced downtime, lower solvent consumption, and improved overall process mass intensity .

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